molecular formula C17H31N7O9S B14762324 Arg-Gly-Asp-Cys acetate

Arg-Gly-Asp-Cys acetate

Cat. No.: B14762324
M. Wt: 509.5 g/mol
InChI Key: HFFDDRFGMGYNPK-HBJOHWKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a binding motif of fibronectin to cell adhesion molecules and is known for its ability to inhibit platelet aggregation and fibrinogen binding . This compound is widely used in scientific research due to its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Asp-Cys acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).

    Cleavage: The peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for higher yields and purity, and the final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) analysis.

Chemical Reactions Analysis

Types of Reactions

Arg-Gly-Asp-Cys acetate can undergo various chemical reactions, including:

    Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol).

    Substitution: The peptide can be modified by substituting specific amino acids to alter its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used in SPPS.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol-containing peptides.

    Substitution: Modified peptides with altered sequences and properties.

Scientific Research Applications

Arg-Gly-Asp-Cys acetate has a wide range of applications in scientific research:

Mechanism of Action

Arg-Gly-Asp-Cys acetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation. The peptide interacts with the extracellular matrix proteins, promoting cell adhesion and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-Gly-Asp-Cys acetate is unique due to its specific sequence that includes cysteine, allowing for the formation of disulfide bonds. This feature enhances its stability and functionality in various biological applications .

Properties

Molecular Formula

C17H31N7O9S

Molecular Weight

509.5 g/mol

IUPAC Name

acetic acid;(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H27N7O7S.C2H4O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;1-2(3)4/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8+,9-;/m0./s1

InChI Key

HFFDDRFGMGYNPK-HBJOHWKNSA-N

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N

Origin of Product

United States

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